1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone
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Overview
Description
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is a chemical compound that belongs to the pyrazolo[1,5-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 4th position and a methoxy group at the 6th position of the pyrazolo[1,5-a]pyridine ring, with an ethanone group attached at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone typically involves the following steps:
Starting Material: The synthesis begins with 3-bromo-5-methoxypyridine.
Reaction with Sulfonyl Hydroxylamine: The starting material is dissolved in dichloroethane and cooled to 5°C. Sulfonyl hydroxylamine is then added dropwise, maintaining the temperature below 10°C.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction: The ethanone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki and Stille couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts are commonly used in Suzuki and Stille couplings.
Major Products
Substitution: Products include derivatives with different substituents at the 4th position.
Oxidation: Products include carboxylic acids.
Reduction: Products include alcohols.
Scientific Research Applications
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is used in various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone involves its interaction with specific molecular targets:
Molecular Targets: It targets enzymes and proteins involved in various biological pathways.
Pathways Involved: It can inhibit kinase activity, affecting signaling pathways related to cell growth and proliferation
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-methoxypyrazolo[1,5-a]pyridine: Similar structure but lacks the ethanone group.
4-Bromo-6-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile: Similar structure but has a carbonitrile group instead of an ethanone group .
Uniqueness
1-(4-Bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone is unique due to the presence of the ethanone group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C10H9BrN2O2 |
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Molecular Weight |
269.09 g/mol |
IUPAC Name |
1-(4-bromo-6-methoxypyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C10H9BrN2O2/c1-6(14)8-4-12-13-5-7(15-2)3-9(11)10(8)13/h3-5H,1-2H3 |
InChI Key |
VQOARAXKXWBSIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C(=CC(=CN2N=C1)OC)Br |
Origin of Product |
United States |
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